![molecular formula C19H18N2O3 B2618522 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1241268-12-1](/img/structure/B2618522.png)
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure incorporating a benzo[d][1,3]dioxole moiety, a pyrazoline ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazoline Ring: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the pyrazoline intermediate with a benzo[d][1,3]dioxole derivative using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Acylation Reaction: The final step is the acylation of the pyrazoline derivative with ethanoyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: The compound’s aromatic and heterocyclic components make it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyrazoline ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a phenyl group instead of an o-tolyl group.
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness: The presence of the o-tolyl group in 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-5-3-4-6-15(12)17-10-16(20-21(17)13(2)22)14-7-8-18-19(9-14)24-11-23-18/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUJNRGRNUTRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

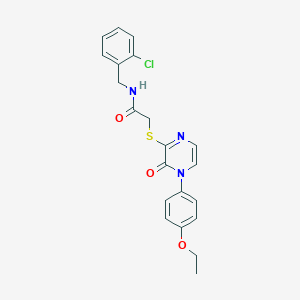
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2618442.png)
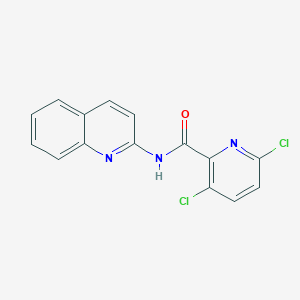
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2618446.png)

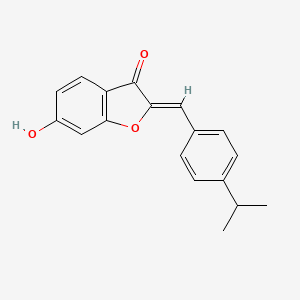
![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)

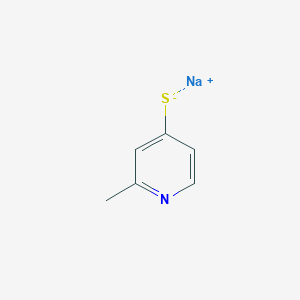
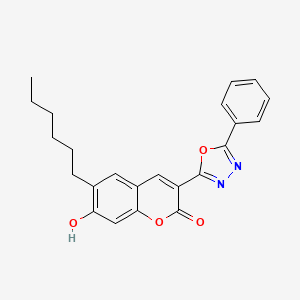
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)
![N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2618461.png)
